molecular formula C21H15NO B14215774 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile CAS No. 727404-77-5

4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile

Cat. No.: B14215774
CAS No.: 727404-77-5
M. Wt: 297.3 g/mol
InChI Key: VNTCADIUWJODOT-FQEVSTJZSA-N
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Description

4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile is a chemical compound known for its unique structure and properties. It features a benzonitrile group attached to a diphenyloxirane moiety, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to produce benzonitrile. This process can be catalyzed by acids and often involves the use of ionic liquids as co-solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids and phase separation techniques can simplify the separation process and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamines .

Scientific Research Applications

4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile include:

  • Benzonitrile
  • Diphenyloxirane
  • Benzaldehyde derivatives

Uniqueness

What sets this compound apart is its unique combination of the benzonitrile and diphenyloxirane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

727404-77-5

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile

InChI

InChI=1S/C21H15NO/c22-15-16-11-13-17(14-12-16)20-21(23-20,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,20H/t20-/m0/s1

InChI Key

VNTCADIUWJODOT-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2([C@@H](O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2(C(O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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